
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, has unique structural features that make it a subject of interest in research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one typically involves the functionalization of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, alcohols, and various substituted anthracenes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 1-(9,10-Dipropylanthracen-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. In biological systems, it may interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Acetylanthracene: Similar in structure but with different substituents at the 9 and 10 positions.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1-(9,10-Dipropylanthracen-2-YL)ethan-1-one is unique due to its specific propyl substituents, which can influence its photophysical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
87544-27-2 |
|---|---|
分子式 |
C22H24O |
分子量 |
304.4 g/mol |
IUPAC名 |
1-(9,10-dipropylanthracen-2-yl)ethanone |
InChI |
InChI=1S/C22H24O/c1-4-8-17-19-10-6-7-11-20(19)18(9-5-2)22-14-16(15(3)23)12-13-21(17)22/h6-7,10-14H,4-5,8-9H2,1-3H3 |
InChIキー |
WKGCLMAUSUZXHF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C=CC(=CC2=C(C3=CC=CC=C31)CCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


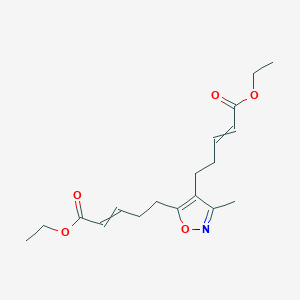
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl dodecanoate](/img/structure/B14385658.png)
![1-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B14385664.png)


![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
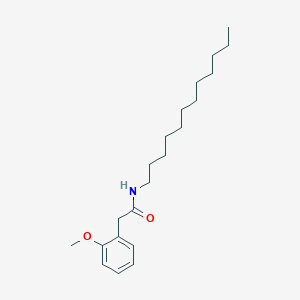
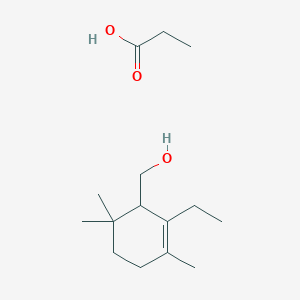
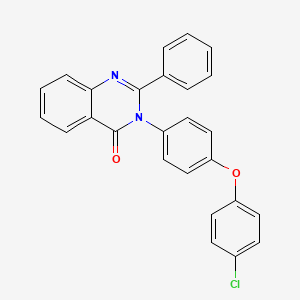
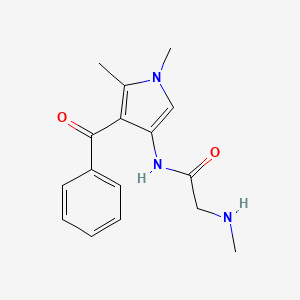
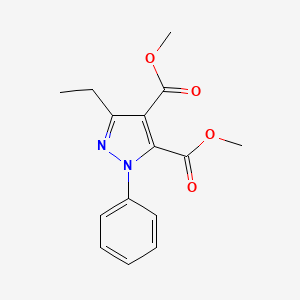

![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)
